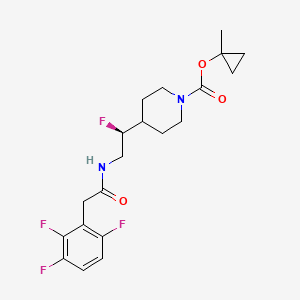

![molecular formula C12H19N3S2 B10773794 [11C]butylthio-TZTP](/img/structure/B10773794.png)

[11C]butylthio-TZTP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[11C]butylthio-TZTP is a radiolabeled compound used in positron emission tomography (PET) imaging. It is a derivative of TZTP (1,2,5,6-tetrahydro-1-methyl-3-(3-substituted-1,2,5-thiadiazol-4-yl)pyridine) and is known for its high affinity for muscarinic receptors and sigma-1 recognition sites. This compound is particularly significant in the study of neurological disorders such as Alzheimer’s disease due to its ability to bind to specific receptors in the brain .

Preparation Methods

The synthesis of [11C]butylthio-TZTP involves the incorporation of the radioactive carbon-11 isotope into the TZTP structure. The synthetic route typically includes the following steps:

Synthesis of the precursor: The precursor molecule, which is a non-radioactive version of TZTP, is synthesized through a series of chemical reactions involving thiadiazole and pyridine derivatives.

Radiolabeling: The precursor is then subjected to a radiolabeling reaction where carbon-11 is introduced. .

Chemical Reactions Analysis

[11C]butylthio-TZTP undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

[11C]butylthio-TZTP has several scientific research applications:

Neurology: It is used in PET imaging to study the distribution and density of muscarinic receptors in the brain. This is particularly useful in research on Alzheimer’s disease and other neurodegenerative disorders.

Pharmacology: It helps in the evaluation of new drugs targeting muscarinic receptors by providing insights into receptor occupancy and drug-receptor interactions.

Psychiatry: It is used to study the role of muscarinic receptors in psychiatric disorders such as schizophrenia and depression

Mechanism of Action

[11C]butylthio-TZTP exerts its effects by binding to muscarinic receptors and sigma-1 recognition sites in the brain. The binding to muscarinic receptors modulates cholinergic neurotransmission, which is crucial for cognitive functions. The interaction with sigma-1 recognition sites is believed to play a role in neuroprotection and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar compounds to [11C]butylthio-TZTP include:

[11C]xanomeline: Another radiolabeled muscarinic agonist used in PET imaging. It has a similar mechanism of action but differs in its chemical structure and binding affinity.

[11C]hexyloxy-TZTP: A derivative of TZTP with a different alkyl chain length. .

This compound stands out due to its high brain uptake and specific binding to both muscarinic receptors and sigma-1 recognition sites, making it a valuable tool in neurological and psychiatric research .

Properties

Molecular Formula |

C12H19N3S2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

3-(411C)butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |

InChI |

InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3/i1-1 |

InChI Key |

SFXHHGRYNXLPKT-BJUDXGSMSA-N |

Isomeric SMILES |

CN1CCC=C(C1)C2=NSN=C2SCCC[11CH3] |

Canonical SMILES |

CCCCSC1=NSN=C1C2=CCCN(C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)

![1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B10773739.png)

![(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773745.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10773752.png)

![[(E,5S)-5-[(1R,4aS,7E,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate](/img/structure/B10773770.png)

![[18F]-FMeQNB](/img/structure/B10773781.png)

![(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one](/img/structure/B10773785.png)

![(3S)-4-[[(E)-2-[3'-(4-fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl]-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773786.png)

![(1R,6R,8S,9S,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773791.png)

![7-[2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10773793.png)